molecular formula C19H11N3O3S2 B15107934 4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B15107934
M. Wt: 393.4 g/mol
InChI Key: BHJGIHHSJBODCY-GDNBJRDFSA-N
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Description

4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that features a quinoxaline moiety fused with a thiazolidine ring and a benzoic acid group

Preparation Methods

The synthesis of 4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinoxaline derivatives with thiazolidine-2,4-dione under specific reaction conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and survival. By inhibiting PI3K, the compound can induce apoptosis in cancer cells and reduce inflammation .

Comparison with Similar Compounds

Similar compounds to 4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid include:

Properties

Molecular Formula

C19H11N3O3S2

Molecular Weight

393.4 g/mol

IUPAC Name

4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C19H11N3O3S2/c23-17-15(10-12-2-1-3-14-16(12)21-9-8-20-14)27-19(26)22(17)13-6-4-11(5-7-13)18(24)25/h1-10H,(H,24,25)/b15-10-

InChI Key

BHJGIHHSJBODCY-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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